4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry . The presence of both formyl and sulfonyl chloride functional groups makes it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Formyl Group: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with hydrazines, amines, and other nucleophiles to form various heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., pyridine, triethylamine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate) . Major products formed from these reactions include sulfonamides, sulfonates, and various heterocyclic derivatives .
Scientific Research Applications
4-Formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and leading to the formation of various derivatives . The formyl group also participates in nucleophilic addition and condensation reactions, further expanding its reactivity .
Comparison with Similar Compounds
Similar compounds to 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride include:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
4-Formyl-1H-pyrazole-5-sulfonyl chloride: Lacks the methyl group, which may affect its reactivity and solubility.
The uniqueness of this compound lies in the combination of the formyl and sulfonyl chloride groups, providing a wide range of reactivity and applications .
Properties
IUPAC Name |
4-formyl-2-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNRFSKKWVFYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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